Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

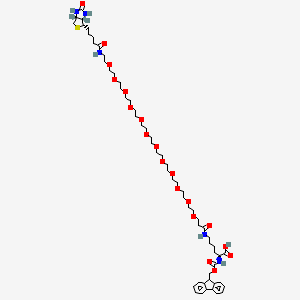

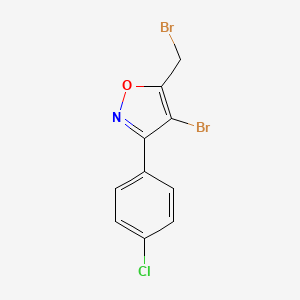

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is a chemical compound used in scientific research. It permits the incorporation of a medium-length (40 atoms, 47.5 Å), hydrophilic, biotinylated discrete PEG (dPEG) into a peptide chain using standard Fmoc chemistry with Fmoc-protected lysine . The biotin-dPEG 12 moiety is coupled to the side chain of lysine . A useful application for this product is the creation of a peptide probe that can be retrieved by affinity capture using avidin or streptavidin .

Synthesis Analysis

The synthesis of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” involves the incorporation of a medium-length, hydrophilic, biotinylated discrete PEG (dPEG) into a peptide chain using standard Fmoc chemistry with Fmoc-protected lysine . The biotin-dPEG 12 moiety is coupled to the side chain of lysine .Molecular Structure Analysis

The empirical formula of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is C58H91N5O19S and its molecular weight is 1194.43 .Chemical Reactions Analysis

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is suitable for biotinylation and pegylation reactions . The biotin-dPEG 12 moiety is coupled to the side chain of lysine .Physical And Chemical Properties Analysis

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is a solid or viscous liquid . It is suitable for biotinylation and pegylation reactions . It has a linear polymer architecture and is heterobifunctional .Scientific Research Applications

Peptide Synthesis and Modification

Fmoc-N-Lys-(PEG12-biotin)-OH is a versatile building block used in the synthesis of peptides, including branched and cyclic peptides, and for the modification of peptides with functional groups such as biotin. This compound allows for the introduction of biotin or other modifications at specific sites within a peptide, which is crucial for studies involving binding assays, imaging, and targeted delivery systems. For instance, the synthesis method developed by Tong and Hong (2001) highlights the utility of Fmoc-Lys derivatives in preparing complex peptide structures, demonstrating an efficient synthesis route that minimizes acid lability issues (Tong & Hong, 2001).

Supramolecular Gels and Biomaterials

Fmoc-derivatives, including Fmoc-N-Lys-(PEG12-biotin)-OH, are foundational in creating supramolecular gels with potential biomedical applications. Research by Croitoriu et al. (2021) explores the antimicrobial properties of supramolecular hydrogels based on FMOC-functionalized amino acids, suggesting applications in the biomedical field due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

Nanocarrier Development for Drug Delivery

Fmoc-N-Lys-(PEG12-biotin)-OH derivatives serve as critical components in the design and development of nanocarriers for drug delivery. Gao et al. (2013) discuss the synthesis of PEGtide dendrons incorporating Fmoc-Lys derivatives for targeted macrophage delivery, indicating the potential of these materials in enhancing drug delivery and imaging applications (Gao et al., 2013).

Functional Materials for Biomedical Applications

The self-assembly properties of Fmoc-derivatives are harnessed to develop materials with specific functionalities, including antimicrobial and cell growth-promoting features. Nita et al. (2022) investigated the use of Fmoc-Lys-Fmoc and short peptides in forming supramolecular gels for cell cultures, highlighting their potential in biomedical applications such as tissue engineering and regenerative medicine (Nita et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) involves the coupling of Fmoc-N-Lysine with a PEG12-biotin linker, followed by deprotection of the Fmoc group and subsequent coupling with an acid. The PEG12-biotin linker provides a biotin moiety for affinity purification and the acid group allows for conjugation to other molecules.", "Starting Materials": [ "Fmoc-N-Lysine", "PEG12-biotin linker", "Acid" ], "Reaction": [ "Coupling of Fmoc-N-Lysine with PEG12-biotin linker using standard peptide coupling reagents and conditions", "Deprotection of Fmoc group using a suitable reagent, such as piperidine", "Coupling of deprotected Fmoc-N-Lysine-PEG12-biotin with acid using standard peptide coupling reagents and conditions" ] } | |

| 1334172-65-4 | |

Molecular Formula |

C38H51N5O9S |

Molecular Weight |

753.9 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]propanoylamino]hexanoic acid |

InChI |

InChI=1S/C38H51N5O9S/c44-33(15-6-5-14-32-35-31(24-53-32)41-37(48)43-35)40-18-20-51-22-21-50-19-16-34(45)39-17-8-7-13-30(36(46)47)42-38(49)52-23-29-27-11-3-1-9-25(27)26-10-2-4-12-28(26)29/h1-4,9-12,29-32,35H,5-8,13-24H2,(H,39,45)(H,40,44)(H,42,49)(H,46,47)(H2,41,43,48) |

InChI Key |

HJDZOFSHRWNYIO-UHFFFAOYSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Related CAS |

1334172-65-4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)

![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)

![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)

![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)

![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)